molecular formula C19H21ClN2O3S B4970786 N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide

N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B4970786
M. Wt: 392.9 g/mol
InChI Key: YJWLDNGEFUHRFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methanesulfonamide derivatives often involves reactions under basic conditions, leading to the formation of substituted isoindolines, which serve as precursors for further chemical modifications. For instance, carbocyclic substituted N-methanesulfonyl-isoindolines can be prepared from corresponding bromomethyl benzenes and methane sulfonamid by cyclization under basic conditions. These compounds are interesting precursors for generating carbocyclic substituted 2H-isoindoles through base-catalyzed elimination of methane sulfinic acid, where the sulfonyl residue acts both as a protecting and leaving group (Kreher & Use, 1976).

Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide and its analogs can be characterized by specific conformational features such as the positioning of N—H bonds relative to chloro substituents and the formation of dimeric structures through hydrogen bonding. For example, N-(3,4-Dichlorophenyl)methanesulfonamide exhibits a conformation where the N—H bond is syn to the meta-chloro group, indicating a preference for certain spatial arrangements that could influence reactivity and interaction with biological targets (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonamide derivatives are diverse, ranging from oxidation and acylation reactions to complexation with metals. These reactions often result in the formation of unique structures with varied chemical functionalities. For instance, the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolins with lead tetraacetate in dichloromethane produces quantitatively title compounds, demonstrating the compound's ability to undergo specific chemical transformations (Hoshino, Suzuki, & Ogasawara, 2001).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular configuration. Studies on related compounds, like the crystal structure of N-(3,4-Dichlorophenyl)methanesulfonamide, reveal intricate details about bond parameters, torsion angles, and the formation of ribbonlike structures through intermolecular interactions, providing insights into the physical characteristics of these compounds (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of this compound, are influenced by its functional groups and molecular structure. The compound's ability to participate in various chemical reactions, including acylation and sulfonation, underscores its chemical versatility and potential for further functionalization and application in chemical synthesis (Sakamoto*, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-26(24,25)22(12-15-6-8-18(20)9-7-15)14-19(23)21-11-10-16-4-2-3-5-17(16)13-21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWLDNGEFUHRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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